molecular formula C23H21N7O B12424809 mTOR inhibitor-2

mTOR inhibitor-2

Cat. No.: B12424809
M. Wt: 411.5 g/mol
InChI Key: PQEIMHBVHXTVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mTOR inhibitor-2 is a compound that targets the mechanistic target of rapamycin (mTOR), a serine/threonine-specific protein kinase. mTOR plays a crucial role in regulating cell growth, proliferation, metabolism, and survival by forming two distinct complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This compound is designed to inhibit the activity of these complexes, making it a valuable tool in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mTOR inhibitor-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reagents and catalysts are used to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .

Chemical Reactions Analysis

Types of Reactions: mTOR inhibitor-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

mTOR inhibitor-2 has a wide range of scientific research applications, including:

Mechanism of Action

mTOR inhibitor-2 exerts its effects by binding to the ATP-binding site of the mTOR kinase domain, thereby inhibiting its activity. This inhibition disrupts the downstream signaling pathways regulated by mTORC1 and mTORC2, leading to reduced cell growth, proliferation, and survival. The compound also affects other molecular targets and pathways, such as the phosphoinositide-3-kinase (PI3K)/AKT pathway, tuberous sclerosis complex (TSC), and adenosine monophosphate-activated protein kinase (AMPK) pathway .

Comparison with Similar Compounds

mTOR inhibitor-2 is compared with other similar compounds, such as:

Uniqueness: this compound is unique in its ability to inhibit both mTORC1 and mTORC2, providing a broader range of therapeutic effects compared to compounds that target only one complex. This dual inhibition is particularly valuable in overcoming drug resistance and achieving more effective cancer treatment .

Properties

Molecular Formula

C23H21N7O

Molecular Weight

411.5 g/mol

IUPAC Name

2-[4-[9-(6-aminopyridin-3-yl)-2-oxopyrazino[2,3-c]quinolin-1-yl]piperidin-1-yl]acetonitrile

InChI

InChI=1S/C23H21N7O/c24-7-10-29-8-5-17(6-9-29)30-22(31)14-27-20-13-26-19-3-1-15(11-18(19)23(20)30)16-2-4-21(25)28-12-16/h1-4,11-14,17H,5-6,8-10H2,(H2,25,28)

InChI Key

PQEIMHBVHXTVNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C(=O)C=NC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)CC#N

Origin of Product

United States

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